2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-10-7(5-12(2)3)11-8(6)9(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
NUGNAXTUQUKWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Pyrimidine-4-carboxylic acid is commonly used as the base scaffold. It can be obtained commercially or synthesized via cyclization reactions involving β-dicarbonyl compounds and amidines.
- The methyl group at position 5 can be introduced via selective methylation reactions on the pyrimidine ring or by using appropriately substituted pyrimidine precursors.
Introduction of the Dimethylaminomethyl Group at Position 2
- The 2-position is functionalized through a dimethylation process , typically involving the reaction of the pyrimidine derivative with formaldehyde and dimethylamine or through nucleophilic substitution using dimethylaminoalkyl halides.
- This step often employs reductive amination conditions where the aldehyde functionality reacts with dimethylamine in the presence of a reducing agent to form the dimethylaminomethyl substituent.
- Alternative methods include direct alkylation of the 2-position with dimethylaminoalkyl halides under basic conditions.
Carboxylic Acid Functional Group Preservation or Installation
- The carboxylic acid at position 4 is either preserved from the starting material or introduced via oxidation of the corresponding methyl or aldehyde substituent.
- Hydrolysis of ester intermediates under acidic or basic conditions is also a common approach to yield the free carboxylic acid.
Reaction Conditions and Solvents
- Common solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which facilitate nucleophilic substitutions and aminations.
- Alcoholic solvents like methanol, ethanol, or 2-propanol are used in ester hydrolysis or reductive amination steps.
- Reaction temperatures typically range from 0 °C to reflux conditions (approx. 40–100 °C) depending on the step and solvent.
Purification and Isolation
- The product is often isolated by crystallization from suitable solvents or by filtration after acidification.
- Acidic compounds such as hydrochloric acid or acetic acid may be added to precipitate the compound as a salt for easier isolation.
- Further purification can be achieved by recrystallization or chromatographic techniques.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|---|
| 1 | Starting material preparation | Synthesis or purchase of pyrimidine-4-carboxylic acid | Variable | Variable | Base scaffold with carboxylic acid at C4 |
| 2 | Methylation at position 5 | Methyl iodide or methylation agents | DMF, DMAc | 40–80 °C | Selective methylation on pyrimidine ring |
| 3 | Dimethylaminomethyl introduction at C2 | Reductive amination with formaldehyde and dimethylamine or alkylation with dimethylaminoalkyl halides | Methanol, ethanol, DMF | 0–60 °C | Reductive amination preferred for selectivity |
| 4 | Ester hydrolysis (if applicable) | Acidic or basic hydrolysis | Methanol, ethanol | 25–70 °C | To yield free carboxylic acid |
| 5 | Isolation and purification | Acidification with HCl or acetic acid, crystallization | Various | Ambient | Salt formation aids purification |
Research Findings and Literature Insights
- According to chemical suppliers and research databases, the compound is synthesized primarily through modifications of pyrimidine-4-carboxylic acid derivatives, involving dimethylation at the 2-position and methylation at the 5-position.
- Reductive amination is a favored method for installing the dimethylaminomethyl group due to its mild conditions and high selectivity.
- The reaction times vary from a few hours to overnight, depending on the reagents and temperature used.
- Acidic or basic hydrolysis steps are employed to convert ester intermediates into the target carboxylic acid, with purification facilitated by salt formation using mineral or organic acids.
- Solvent choice is crucial, with polar aprotic solvents enhancing nucleophilic substitution reactions and alcoholic solvents preferred for hydrolysis and crystallization steps.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Scientific Research Applications of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific research fields. This compound is related to pyrimidine, a fundamental heterocyclic aromatic organic compound and one of the three diazines. Pyrimidines and their derivatives play crucial roles in biological systems and have a wide range of applications in the pharmaceutical and chemical industries .
Synthesis and Production
The process for producing compounds related to pyrimidine involves several steps. A key aspect of synthesizing pyrimidine derivatives involves forming a thiazole ring and introducing a methyl group at specific positions . One method includes treating a piperidone derivative with phosphorus sulfide to form a thiazole ring, followed by introducing a methyl group at the 5-position using lithium aluminum hydride . Additionally, a protected piperidone can be transformed into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using sulfur powder and cyanamide in the presence of a secondary amine. This is followed by bromination and the introduction of a methyl group at the 5-position using formaldehyde and triacetoxysodium borohydride .
Pharmaceutical Applications
The core application of synthesizing such compounds lies in creating intermediates for drugs that inhibit activated coagulation factor X, which are useful as preventive or therapeutic drugs for thrombus-related diseases . These compounds can be efficiently produced with fewer production steps and using inexpensive starting materials . The process involves converting specific compounds through cyanation and hydrolysis or through reduction, trihalogenoacetylation, and hydrolysis to yield tetrahydrothiazolo[5,4-c]pyridine derivatives .
Analytical and Structural Information
To understand and identify compounds like 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid, various analytical techniques are employed. These include:
- IUPAC Name: Provides a systematic name based on chemical nomenclature rules .
- InChI and InChIKey: These are standardized identifiers that allow for unambiguous identification of chemical substances .
- SMILES Notation: A linear notation system for describing the structure of chemical compounds .
- Molecular Formula: Specifies the number of atoms of each element in a molecule .
Related Compounds and Derivatives
Other related pyrimidine and thiazole derivatives also have significant applications. For example, 2-methylpyrimidine-5-carboxylic acid is another pyrimidine derivative with a specified CAS number and molecular formula . Thiazolidine derivatives, such as (4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, are studied for their chemical and physical properties, as well as their role as impurities in pharmaceutical compounds .
Catalysis and Material Sciences
Phosphorus compounds, which may be used in the synthesis or modification of pyrimidine derivatives, are also valuable in catalysis and material sciences . These compounds are used as ligands in homogeneous catalysis, aqueous phase reactions, and in the synthesis of phosphorus-containing dendrimers .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group can also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylic Acid Derivatives
The following table summarizes key structural and functional differences between 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid and analogous compounds:
Key Comparative Insights
Substituent Effects on Solubility and Reactivity The dimethylamino group in the target compound enhances solubility in acidic media due to its basicity, contrasting with chloro (electron-withdrawing, hydrophobic) and sulfanyl (thiol-based, redox-active) substituents in analogs . Ethylthio and methylthio groups (e.g., in and ) increase lipophilicity, favoring membrane permeability in biological systems .
Biological and Synthetic Relevance Chloro-substituted pyrimidines (e.g., ) are common in nucleoside analogs or as intermediates in cross-coupling reactions . Amino-substituted derivatives (e.g., ) serve as precursors for antimetabolites or kinase inhibitors, leveraging their hydrogen-bonding capacity .
Structural Diversity and Applications
- The methoxy-methylthio compound () exemplifies dual functionality for tailored reactivity in heterocyclic chemistry .
- Ethylthio derivatives () are explored in antiviral and anticancer research due to their sulfur-based interactions with biological targets .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | 4-Amino-2-methylpyrimidine-5-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~195.22 | 172.57 | 153.14 |
| Polar Surface Area (Ų) | ~70 (estimated) | ~65 | ~85 |
| LogP (Predicted) | ~0.5 (moderate lipophilicity) | ~1.2 (hydrophobic) | ~-1.0 (hydrophilic) |
Biological Activity
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a dimethylaminomethyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 196.22 g/mol. The presence of the dimethylamino group enhances its basicity, while the carboxylic acid allows for potential interactions with biological macromolecules.
The biological activity of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is primarily attributed to its interaction with nucleic acids and proteins. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions, which may inhibit the function of various biomolecules, including enzymes and receptors. Additionally, the carboxylic acid group can coordinate with metal ions, affecting enzymatic activities and signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid exhibit antimicrobial properties. For instance, pyrimidine derivatives have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .
Anticancer Potential
Studies have explored the anticancer properties of pyrimidine derivatives, highlighting their ability to inhibit cancer cell proliferation through various mechanisms. For example, some derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
Recent investigations into related compounds have revealed their potential as anti-inflammatory agents. Inhibitory assays against cyclooxygenase (COX) enzymes showed that certain derivatives could effectively reduce inflammation markers such as prostaglandin E2 (PGE2) . The IC50 values reported for some derivatives against COX-1 and COX-2 enzymes suggest promising anti-inflammatory activity.
Research Findings and Case Studies
A summary of relevant studies is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
